2-Propan-2-ylazetidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propan-2-ylazetidine-1-carbonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-ylazetidine-1-carbonyl chloride typically involves the reaction of azetidine with isopropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Azetidine+Isopropyl chloroformate→2-Propan-2-ylazetidine-1-carbonyl chloride
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-ylazetidine-1-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic acids: Formed from hydrolysis.
Scientific Research Applications
2-Propan-2-ylazetidine-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Azetidine derivatives are used in the synthesis of polyamines, which have applications in materials science and biotechnology.
Pharmaceuticals: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 2-Propan-2-ylazetidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can then interact with biological targets or be further modified for specific applications.
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-carbonyl chloride: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive.
2-Methylazetidine-1-carbonyl chloride: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
2-Propan-2-ylazetidine-1-carbonyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties. This can affect its behavior in chemical reactions and its suitability for specific applications.
Properties
IUPAC Name |
2-propan-2-ylazetidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-5(2)6-3-4-9(6)7(8)10/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJAREMCAATXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCN1C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.